molecular formula C17H18N2O2 B11779048 2-(2,5-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole

2-(2,5-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole

Cat. No.: B11779048
M. Wt: 282.34 g/mol
InChI Key: SSUQUNCVLCKSHX-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole is a heterocyclic aromatic compound that belongs to the class of benzimidazoles. This compound is characterized by the presence of a benzimidazole core substituted with dimethoxyphenyl and dimethyl groups. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole can be achieved through various synthetic routes. One common method involves the cyclization of ortho-phenylenediamine with substituted benzaldehydes. The reaction is typically carried out in the presence of an oxidizing agent such as sodium metabisulfite under mild conditions. The reaction mixture is then purified by recrystallization from ethanol to obtain the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of catalytic systems, such as Brønsted acidic ionic liquids, can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced benzimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Halogenated benzimidazole derivatives.

Scientific Research Applications

2-(2,5-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)-4,5-dimethyl-1H-imidazole
  • 1-(3,5-Dimethoxyphenyl)-2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole
  • 2-(4-Methoxyphenyl)-4,5-dimethyl-1H-imidazole

Uniqueness

2-(2,5-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

2-(2,5-dimethoxyphenyl)-4,6-dimethyl-1H-benzimidazole

InChI

InChI=1S/C17H18N2O2/c1-10-7-11(2)16-14(8-10)18-17(19-16)13-9-12(20-3)5-6-15(13)21-4/h5-9H,1-4H3,(H,18,19)

InChI Key

SSUQUNCVLCKSHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)OC)OC)C

Origin of Product

United States

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